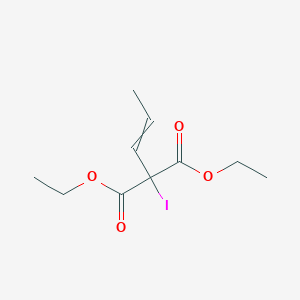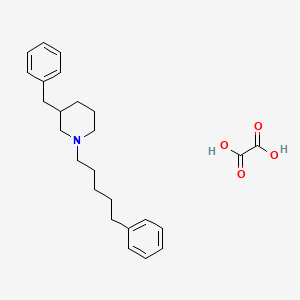
Oxalic acid--3-benzyl-1-(5-phenylpentyl)piperidine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine (1/1): is a compound that combines the properties of oxalic acid and a piperidine derivative. Piperidine is a six-membered heterocyclic amine, widely used in the synthesis of pharmaceuticals due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine typically involves the reaction of 3-benzyl-1-(5-phenylpentyl)piperidine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common synthetic routes include:
Direct Reaction: Mixing equimolar amounts of 3-benzyl-1-(5-phenylpentyl)piperidine and oxalic acid in a suitable solvent, followed by heating to promote the reaction.
Catalytic Methods: Using catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine involves large-scale synthesis using optimized reaction conditions. The process includes:
Batch Reactors: Utilizing batch reactors to control the reaction parameters and ensure consistent product quality.
Continuous Flow Reactors: Implementing continuous flow reactors for large-scale production, allowing for better control over reaction conditions and higher efficiency.
Chemical Reactions Analysis
Types of Reactions: Oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and other reagents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: Oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways .
Medicine: The compound’s piperidine moiety is known for its pharmacological activity. It is investigated for its potential use in treating various medical conditions, including neurological disorders and inflammation .
Industry: In the industrial sector, oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism of action of oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine involves its interaction with specific molecular targets. The piperidine moiety is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Molecular Targets and Pathways:
Comparison with Similar Compounds
3-benzyl-1-(5-phenylpentyl)piperidine: A similar compound without the oxalic acid component, used in various chemical and pharmacological studies.
Oxalic acid derivatives: Other derivatives of oxalic acid with different substituents, used in industrial and research applications.
Uniqueness: Oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine is unique due to its combination of oxalic acid and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
161829-59-0 |
|---|---|
Molecular Formula |
C25H33NO4 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-benzyl-1-(5-phenylpentyl)piperidine;oxalic acid |
InChI |
InChI=1S/C23H31N.C2H2O4/c1-4-11-21(12-5-1)13-8-3-9-17-24-18-10-16-23(20-24)19-22-14-6-2-7-15-22;3-1(4)2(5)6/h1-2,4-7,11-12,14-15,23H,3,8-10,13,16-20H2;(H,3,4)(H,5,6) |
InChI Key |
IOUGYKJPSKEXOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCCCCC2=CC=CC=C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


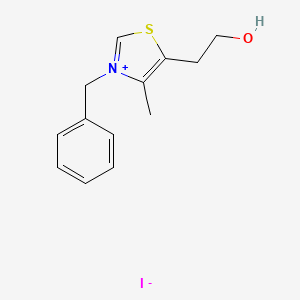
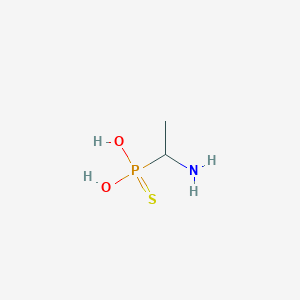
![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
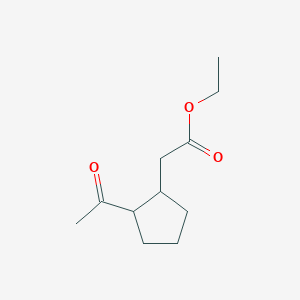
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)

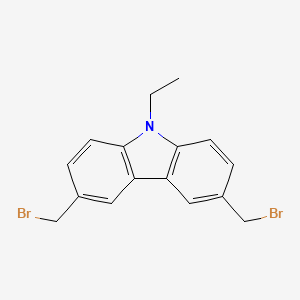
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
